molecular formula C4HF7O B1329308 Heptafluorobutyraldehyde CAS No. 375-02-0

Heptafluorobutyraldehyde

Cat. No. B1329308
CAS RN: 375-02-0
M. Wt: 198.04 g/mol
InChI Key: IQJZGNJYXIIMGP-UHFFFAOYSA-N
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Description

Heptafluorobutyraldehyde is a chemical compound that is used in various applications, including as a derivatization agent for analytical purposes. It is known for its high sensitivity to electron-capture detection, which makes it particularly useful in gas-liquid chromatography. The compound is involved in the preparation of derivatives of other substances, such as triazine herbicides, which can be analyzed at very low concentrations in food samples .

Synthesis Analysis

The synthesis of heptafluorobutyraldehyde derivatives can be achieved through the reaction with heptafluorobutyric anhydride in the presence of a catalyst such as trimethylamine or pyridine. This process is used to prepare heptafluorobutyryl (HFB) derivatives of triazine herbicides, which significantly enhances their detectability in chromatographic analyses . Additionally, the photolysis of heptafluorobutyric anhydride in the presence of NO2 and O2 leads to the formation of heptafluoropropyl peroxynitrate and other fluorine-containing carbonaceous products, demonstrating the reactivity of heptafluorobutyric anhydride under photo-oxidative conditions .

Molecular Structure Analysis

The molecular structure of compounds related to heptafluorobutyraldehyde can be complex, as seen in the synthesis of 3,5-[1,1'-ferrocenediyl]-1,7-dioxo-1,7-di(2-pyridyl)-4-(2-pyridylcarbonyl)heptane, which was obtained unexpectedly from the reaction of ferrocene-1,1'-dicarbaldehyde with 2-acetylpyridine. The crystal structure of this compound was determined using single-crystal X-ray methods, indicating the intricacies involved in the structural characterization of heptafluorobutyraldehyde-related compounds .

Chemical Reactions Analysis

Heptafluorobutyraldehyde and its derivatives participate in various chemical reactions. For instance, the photolysis of heptafluorobutyric anhydride results in the formation of new compounds such as heptafluoropropyl peroxynitrate. The study of these reactions includes the measurement of UV absorption cross sections, infrared absorption cross sections, and kinetic parameters for thermal decomposition, providing insights into the reactivity and stability of these compounds . Furthermore, the diastereoselective synthesis of related compounds, such as 2,3,4,5,6-pentafluoroheptanes, involves sequential fluorination reactions that are highly stereospecific, demonstrating the chemical versatility of heptafluorobutyraldehyde derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of heptafluorobutyraldehyde derivatives are crucial for their application in analytical chemistry. For example, the HFB derivatives of triazine herbicides show increased sensitivity to electron-capture detection and electrolytic conductivity detection, which is essential for their use in trace analysis in food samples . The derivatives also exhibit specific elution properties in gas chromatography, which is important for the separation and identification of compounds . In the context of amino acid analysis, heptafluorobutyl chloroformate derivatives of amino acids demonstrate improved separation properties and lower elution temperatures, which are beneficial for chiral analysis using gas chromatography .

Scientific Research Applications

1. Enantioseparation of Amino Acids

Heptafluorobutyl chloroformate (HFBCF), a derivative of heptafluorobutyraldehyde, has shown promising results in enantioseparation of amino acids (AAs) through gas chromatography (GC). The research conducted by Zahradníčková, Hušek, and Šimek (2009) revealed that HFBCF derivatives offer improved separation properties over other chloroformate-based derivatives, making it suitable for chiral AA analysis (Zahradníčková, Hušek, & Šimek, 2009).

2. Synthesis of Tetrahydro-β-carbolines

In the synthesis of tetrahydro-β-carbolines, a significant compound in medicinal chemistry, heptafluorobutyraldehyde derivatives have been utilized. Wang, Shen, and Qu (2014) demonstrated that hexafluoro-2-propanol (HFIP), closely related to heptafluorobutyraldehyde, acts as both solvent and catalyst in the Pictet–Spengler reactions, a key step in the synthesis process (Wang, Shen, & Qu, 2014).

3. Biomarker Analysis in Lung Cancer

Derivatives of heptafluorobutyraldehyde have been explored in the detection of lung cancer biomarkers. Studies by Guadagni et al. (2011) and Chen et al. (2014) showed that hexanal and heptanal, derivatives of heptafluorobutyraldehyde, can be potential biomarkers in lung cancer diagnosis (Guadagni et al., 2011); (Chen et al., 2014).

4. Investigation of Autoignition and Combustion Processes

Heptafluorobutyraldehyde and its derivatives have been used in studies related to combustion and autoignition processes. Kortschik, Honnet, and Peters (2005) investigated the preignition state of nonpremixed corrugated counterflow using nitrogen-diluted n-heptane, which is structurally related to heptafluorobutyraldehyde (Kortschik, Honnet, & Peters, 2005).

5. Chiral Stationary Phases in Gas Chromatography

Heptafluorobutyraldehyde and its derivatives have also been applied in the development of chiral stationary phases for capillary gas chromatography. Research by König et al. (1988) utilized heptakis (3-O-acetyl-2,6-di-O-pentyl)-ß-cyclodextrin, which demonstrated high enantioselectivity towards various compounds, indicating the potential use of heptafluorobutyraldehyde derivatives in chromatographic separation processes (König, Lutz, Wenz, & Bey, 1988).

6. Photolysis Studies

Photolysis studies of heptanal, a derivative of heptafluorobutyraldehyde, have provided insights into the chemical processes occurring under light exposure. Paulson et al. (2006) investigated the photolysis of heptanal, revealing the formation of various intermediates and byproducts, which are significant in understanding the photochemical behavior of such compounds (Paulson, Liu, Orzechowska, Campos, & Houk, 2006).

7. Aldol Condensation Mechanisms

Heptafluorobutyraldehyde and its derivatives play a crucial role in aldol condensation mechanisms, which are fundamental in organic synthesis. Studies like those by Hajek et al. (2015) have explored the mechanistic aspects of these reactions, providing valuable insights into material engineering at the molecular level (Hajek et al., 2015).

Safety And Hazards

Heptafluorobutyraldehyde can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutanal
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InChI

InChI=1S/C4HF7O/c5-2(6,1-12)3(7,8)4(9,10)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJZGNJYXIIMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3F7CHO, C4HF7O
Record name Butanal, 2,2,3,3,4,4,4-heptafluoro-
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DSSTOX Substance ID

DTXSID10190946
Record name Perfluorobutyraldehyde
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Molecular Weight

198.04 g/mol
Source PubChem
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Product Name

Heptafluorobutyraldehyde

CAS RN

375-02-0
Record name 2,2,3,3,4,4,4-Heptafluorobutanal
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Record name Heptafluorobutyraldehyde
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Record name Perfluorobutyraldehyde
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Record name Heptafluorobutyraldehyde
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Synthesis routes and methods

Procedure details

A 3-necked round bottom flask fitted with dropping funnel, dry-ice condenser, and gas inlet was charged with 10% Pd/C(0.35 g) and cooled to 0° C. Triisopropylsilane (7.29 g, 46 mmol) was added, and CF3CF2CF2C(O)Cl (9.30 g, 40 mmol) was added dropwise over a 10 min period. The reactor was connected to a cold trap (-78° C.) while the mixture was stirred for 18 hr. Transfer from the trap and reaction vessel gave a total of 5.1 g (62%) of colorless liquid. 1H NMR (CD2Cl2): 9.62 (m). 19F NMR: -81.24 (t, J=8.3 Hz), -126.4 (quartet of doublets, Jq =8.3, Jd =3.2), -127.9 (s).
Quantity
7.29 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0.35 g
Type
catalyst
Reaction Step Three
Yield
62%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
88
Citations
DR Husted, AH Ahlbrecht - Journal of the American Chemical …, 1952 - ACS Publications
Perfluoro aldehydes and the corresponding aldehydrols havebeen prepared by a new synthetic method, namely, lithium aluminum hydride reduction of the perfluoro acid. The …
Number of citations: 64 pubs.acs.org
OR Pierce, M Levine - Journal of the American Chemical Society, 1953 - ACS Publications
An investigation of the reaction of heptafluorol-iodopropane with magnesium metal has been reported by Henne1· 2 and Haszeldine. 3 A. study of the perfluoropropyl Grignard reagent …
Number of citations: 23 pubs.acs.org
JF Higgins - 1951 - search.proquest.com
… For example, when using ethyl Grig nard reagent, the ra tio of reduction to addition is reversed in going from trifluoroacetaldehyde to heptafluorobutyraldehyde. Also, the amount of …
Number of citations: 2 search.proquest.com
RN Haszeldine - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… The experiments between methyl-, ethyl-, and propyl-magnesium iodides and ethyl heptafluorobutyrate, trifluoroacetaldehyde, heptafluorobutyraldehyde, and heptafluorobutyl methyl …
Number of citations: 20 pubs.rsc.org
PW Harland, JCJ Thynne - International Journal of Mass Spectrometry and …, 1975 - Elsevier
… electron capture cross-section for heptafluorobutyraldehyde is an order of mawtude lower than that for trifJuoroaceta!dehyde_ F- and C,F-,- were the only ions formed with …
Number of citations: 4 www.sciencedirect.com
ER Morris, JCJ Thynne - Transactions of the Faraday Society, 1968 - pubs.rsc.org
… It might also reflect some complication in the photolysis of pentafluoropropionaldehyde or heptafluorobutyraldehyde leading to an additional source of R,H in these decompositions. …
Number of citations: 7 pubs.rsc.org
ET McBee, OR Pierce, JF Higgins - Journal of the American …, 1952 - ACS Publications
… trifluoroacetaldehyde, pentafluoropropionaldehyde, heptafluorobutyraldehyde, the esters of … , 5, 5-heptafluoro-2-pentanone and heptafluorobutyraldehyde. The comparative amounts of …
Number of citations: 50 pubs.acs.org
JB Levy, RW Taft Jr, LP Hammett - Journal of the American …, 1953 - ACS Publications
An investigation of the reaction of heptafluorol-iodopropane with magnesium metal has been reported by Henne1· 2 and Haszeldine. 3 A. study of the perfluoropropyl Grignard reagent …
Number of citations: 42 pubs.acs.org
L Pokras, M Kilpatrick, PM Bernays - Journal of the American …, 1953 - ACS Publications
An investigation of the reaction of heptafluorol-iodopropane with magnesium metal has been reported by Henne1· 2 and Haszeldine. 3 A. study of the perfluoropropyl Grignard reagent …
Number of citations: 19 pubs.acs.org
ET McBee, CW Roberts, SG Curtis - Journal of the American …, 1955 - ACS Publications
… of heptafluoropropylmagnesium iodide with heptafluorobutyraldehyde. The alcohol was … by Henne and Francis6 for the hydrate of heptafluorobutyraldehyde isolated from the same …
Number of citations: 29 pubs.acs.org

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